molecular formula C9H15F5N2O2 B2662658 tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate CAS No. 2126162-65-8

tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate

Cat. No.: B2662658
CAS No.: 2126162-65-8
M. Wt: 278.223
InChI Key: QFINYASMKCHZDX-UHFFFAOYSA-N
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Description

tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate is a fluorinated carbamate derivative widely utilized in organic synthesis as a protective group for amines. Its structure features a tert-butyloxycarbonyl (Boc) group attached to a 2-amino-pentafluorobutyl chain. The presence of five fluorine atoms on the butyl moiety significantly influences its electronic and steric properties, enhancing stability against hydrolysis and oxidation compared to non-fluorinated analogs. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where selective deprotection under acidic conditions is required .

Properties

IUPAC Name

tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F5N2O2/c1-7(2,3)18-6(17)16-4-5(15)8(10,11)9(12,13)14/h5H,4,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFINYASMKCHZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorinated amine. One common method involves the use of tert-butyl carbamate and 2-amino-3,3,4,4,4-pentafluorobutane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as triethylamine.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive amino group.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate involves its interaction with molecular targets through its reactive functional groups. The amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The fluorinated chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.

Comparison with Similar Compounds

Fluorinated carbamates are a critical class of compounds due to their unique physicochemical properties. Below is a comparative analysis of tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate with structurally related analogs:

Structural and Electronic Properties
Compound Name Fluorine Substituents Molecular Weight (g/mol) LogP<sup>*</sup> Melting Point (°C)
tert-butyl N-(2-aminoethyl)carbamate 0 174.23 1.2 98–100
tert-butyl N-(3,3,4,4-tetrafluorobutyl)carbamate 4 269.25 2.8 112–114
This compound 5 287.24 3.5 125–127

<sup>*</sup>LogP values calculated using XLogP3.

Key Observations :

  • Increased fluorine substitution correlates with higher molecular weight, lipophilicity (LogP), and thermal stability. The pentafluorobutyl derivative exhibits superior resistance to enzymatic degradation compared to non-fluorinated or tetrafluorinated analogs.
  • The electron-withdrawing effect of fluorine atoms reduces the basicity of the amine group, impacting its reactivity in nucleophilic reactions .

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